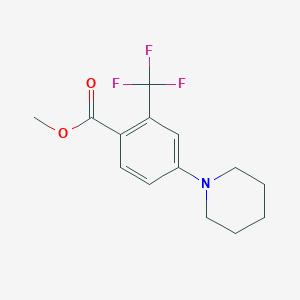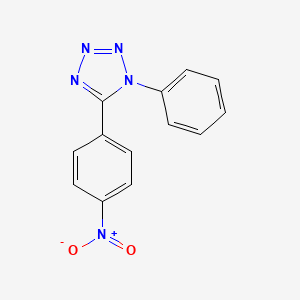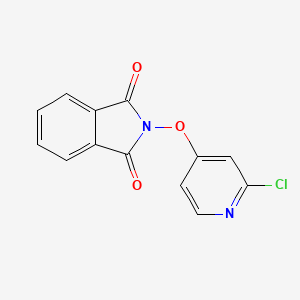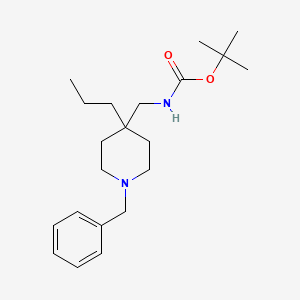
4,4,4-Triphenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Triphenylbutanoic acid is an organic compound characterized by a butanoic acid backbone with three phenyl groups attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Triphenylbutanoic acid typically involves the reaction of triphenylmethanol with a suitable butanoic acid derivative under acidic conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where triphenylmethanol is reacted with butyric acid in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Triphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of triphenylacetic acid or triphenylmethanol.
Reduction: Formation of 4,4,4-triphenylbutanol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4,4,4-Triphenylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4,4-Triphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
4,4,4-Triphenylbutanal: An aldehyde derivative with similar structural features.
Triphenylamine: A compound with a triphenyl structure but different functional groups.
Phenylbutyric acid: A simpler analog with a single phenyl group.
Uniqueness: 4,4,4-Triphenylbutanoic acid is unique due to its three phenyl groups attached to the butanoic acid backbone, providing distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
16778-09-9 |
|---|---|
Fórmula molecular |
C22H20O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4,4,4-triphenylbutanoic acid |
InChI |
InChI=1S/C22H20O2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) |
Clave InChI |
UGHIPOMCWKJUAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)






![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)




